molecular formula C19H19N3O6S2 B3197816 (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007284-24-3

(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B3197816
CAS No.: 1007284-24-3
M. Wt: 449.5 g/mol
InChI Key: XERCUDATQKTCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(Benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a structurally complex acetamide derivative featuring a benzo[d][1,3]dioxole moiety linked to a sulfamoyl-substituted benzothiazole scaffold via an (E)-configured acetamide bridge. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . Its design integrates key pharmacophoric elements:

  • Benzo[d][1,3]dioxole: A privileged scaffold in medicinal chemistry, associated with enhanced metabolic stability and bioavailability.
  • 6-Sulfamoylbenzothiazole: A sulfonamide derivative linked to a thiazole ring, contributing to hydrogen-bonding interactions with biological targets.
  • 3-(2-Methoxyethyl) substituent: Enhances solubility and modulates steric effects.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-26-7-6-22-14-4-3-13(30(20,24)25)10-17(14)29-19(22)21-18(23)9-12-2-5-15-16(8-12)28-11-27-15/h2-5,8,10H,6-7,9,11H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERCUDATQKTCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. The structural features of (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide suggest potential interactions with cancer cell pathways. For instance, derivatives of similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

Antimicrobial Properties

The sulfonamide component of the compound is known for its antibacterial activity. Research has indicated that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This suggests that (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both benzo[d][1,3]dioxole and benzo[d]thiazole rings allows for diverse interactions with biological targets. Studies focusing on variations in substituents on these rings have revealed insights into enhancing potency and selectivity against specific diseases.

Synthetic Routes

Several synthetic pathways have been explored to produce (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide. These include multi-step reactions involving the coupling of benzo[d][1,3]dioxole derivatives with sulfamoylbenzothiazoles. Optimization of these synthetic routes can lead to higher yields and purity, which are essential for pharmacological testing.

Derivatives

The exploration of various derivatives can enhance the compound's efficacy and reduce toxicity. For example, modifications to the methoxyethyl group or the acetamide moiety may improve solubility and bioavailability.

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer models. These findings underscore the potential for clinical applications in oncology.

Clinical Trials

While specific clinical trials involving this exact compound may be limited, related compounds have progressed through various phases of clinical testing, providing a framework for future investigations into (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide.

Data Table: Summary of Applications

Application AreaPotential ImpactReferences
Anticancer ActivityInduction of apoptosis in cancer cells ,
Antimicrobial PropertiesInhibition of bacterial growth ,
Structure OptimizationEnhanced potency through SAR studies ,
Synthetic DevelopmentImproved yields through optimized synthetic routes,

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Benzothiazole-acetamide Benzo[d][1,3]dioxol-5-yl, 3-(2-methoxyethyl), 6-sulfamoyl In silico predicted antimicrobial
Ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2-ylidene)sulfamoyl]phenylthio}acetate Benzoimidazole-thioacetate 5-Cl, 4-methylphenylthio, R1 substituents (e.g., NO₂, OMe) Antitumor (IC₅₀: 2–15 µM)
(E)-2-(5-Substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzothiazol-2-yl)acetamide Benzothiazole-dioxothiazolidine 6-thiocyanate, 5-benzylidene-dioxothiazolidin Antimicrobial (MIC: 4–16 µg/mL)
N-(6-Methylbenzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxopyrimidoindol-2-yl]sulfanyl]acetamide Pyrimidoindole-sulfanylacetamide 6-methylbenzothiazole, 3-(4-nitrophenyl)-4-oxopyrimidoindole Kinase inhibition (IC₅₀: <10 µM)
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (28) Acrylonitrile Benzo[d][1,3]dioxol-5-yl, 4-nitrophenyl Neurogenesis promotion (in vitro)

Key Comparisons

The 3-(2-methoxyethyl) substituent enhances hydrophilicity compared to methyl or halogenated derivatives (e.g., ’s 5-Cl), which may reduce cytotoxicity .

Biological Performance :

  • Compounds with dioxothiazolidine or pyrimidoindole cores () exhibit stronger antitumor and kinase inhibitory activities, likely due to π-π stacking with aromatic residues in enzymes .
  • Benzo[d][1,3]dioxole -containing analogs (e.g., ’s 28) show neurogenic effects, suggesting the target compound may share similar CNS-penetrating properties but with distinct mechanistic pathways due to its sulfamoyl group .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to and , involving condensation of substituted benzothiazoles with activated acetamide precursors . However, the 2-methoxyethyl group may require specialized protecting strategies to avoid side reactions.

Research Findings

  • Antimicrobial Potential: Derivatives with sulfamoyl or thiocyanate groups (e.g., ) inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), a folate biosynthesis enzyme . The target compound’s sulfamoyl group aligns with this mechanism.
  • Cytotoxicity Considerations : ’s intermediate (2-chloro-N-(6-thiocyanatobenzothiazol-2-yl)acetamide) showed cytotoxicity (CC₅₀ <10 µM), highlighting the need to optimize substituents for therapeutic windows .

Q & A

What are the critical parameters for optimizing the multi-step synthesis of this compound?

Answer:
The synthesis requires precise control of reaction conditions, including:

  • Temperature : Exothermic reactions (e.g., cyclization steps) necessitate gradual heating (40–60°C) to avoid side products .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution at the sulfamoyl group, while acetonitrile improves imine formation .
  • Catalysts : Triethylamine or sodium hydride is critical for deprotonation in thiazole ring closure .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Conflicting data exists on optimal solvent systems; DMF may reduce yield due to residual water, suggesting pre-drying protocols .

How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Answer:

  • NMR : 1^1H NMR distinguishes E/Z isomerism via coupling constants (e.g., vinyl protons: J = 12–16 Hz for E configuration). 13^{13}C NMR confirms sulfamoyl group attachment through deshielded carbonyl signals (~168 ppm) .
  • HRMS : Exact mass (<2 ppm error) validates molecular formula, particularly for sulfamoyl (-SO2_2NH2_2) and methoxyethyl substituents .
  • X-ray crystallography : Resolves spatial arrangement of the benzo[d]thiazole and dioxolane rings, critical for docking studies .

What methodological approaches assess this compound's biological activity in cancer models?

Answer:

  • In vitro cytotoxicity : MTT assays (IC50_{50} values) against HeLa or MCF-7 cells, with cisplatin as a positive control. Dose-dependent apoptosis is confirmed via flow cytometry (Annexin V/PI staining) .
  • Target engagement : Molecular docking (AutoDock Vina) predicts binding to β-tubulin (PDB: 1SA0) or topoisomerase II, supported by thermal shift assays (ΔTm_m > 2°C) .
  • SAR studies : Modifying the methoxyethyl chain length (C2 vs. C3) correlates with potency; longer chains reduce solubility but enhance target affinity .

How do solvent polarity and pH influence the compound's stability during storage?

Answer:

  • Aqueous buffers : Hydrolysis of the acetamide group occurs at pH > 8, detected via HPLC degradation peaks. Stability is maximized in pH 6–7 phosphate buffer at 4°C .
  • Organic solvents : DMSO solutions (10 mM) retain integrity for >6 months at -20°C, while methanol induces sulfamoyl group oxidation after 3 months .
  • Solid state : DSC shows decomposition onset at 215°C; hygroscopicity requires desiccant storage .

What computational strategies predict regioselectivity in derivatization reactions?

Answer:

  • DFT calculations (Gaussian 16) : Identify electrophilic Fukui indices to predict sulfamoyl group reactivity (e.g., C-6 position vs. thiazole nitrogen) .
  • MD simulations (GROMACS) : Solvent-accessible surface area (SASA) analysis reveals steric hindrance at the 3-(2-methoxyethyl) group, guiding protecting group strategies .

How can contradictory data on reaction yields be reconciled across studies?

Answer:
Discrepancies in sulfamoyl group coupling (45–78% yields) arise from:

  • Moisture sensitivity : Anhydrous conditions (molecular sieves) improve yields by 20% compared to ambient setups .
  • Catalyst choice : Pd(OAc)2_2/Xantphos vs. CuI/NEt3_3 alters oxidative addition efficiency in Ullmann-type reactions .
  • Workup protocols : Acidic extraction (1M HCl) removes unreacted starting materials, reducing false yield calculations .

What strategies mitigate racemization during chiral center formation?

Answer:

  • Chiral auxiliaries : (R)-BINOL-derived ligands enforce enantioselectivity (>90% ee) in thiazolidinone intermediates .
  • Low-temperature reactions : Conducting Michael additions at -20°C suppresses keto-enol tautomerism .
  • Asymmetric catalysis : Ru-phosphine complexes (e.g., Josiphos) achieve 85% ee in hydrogenation of α,β-unsaturated ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Reactant of Route 2
(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.